2-oxo-N-(propan-2-yl)imidazolidine-1-carboxamide 2-oxo-N-(propan-2-yl)imidazolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 30979-47-6
VCID: VC7607539
InChI: InChI=1S/C7H13N3O2/c1-5(2)9-7(12)10-4-3-8-6(10)11/h5H,3-4H2,1-2H3,(H,8,11)(H,9,12)
SMILES: CC(C)NC(=O)N1CCNC1=O
Molecular Formula: C7H13N3O2
Molecular Weight: 171.2

2-oxo-N-(propan-2-yl)imidazolidine-1-carboxamide

CAS No.: 30979-47-6

Cat. No.: VC7607539

Molecular Formula: C7H13N3O2

Molecular Weight: 171.2

* For research use only. Not for human or veterinary use.

2-oxo-N-(propan-2-yl)imidazolidine-1-carboxamide - 30979-47-6

Specification

CAS No. 30979-47-6
Molecular Formula C7H13N3O2
Molecular Weight 171.2
IUPAC Name 2-oxo-N-propan-2-ylimidazolidine-1-carboxamide
Standard InChI InChI=1S/C7H13N3O2/c1-5(2)9-7(12)10-4-3-8-6(10)11/h5H,3-4H2,1-2H3,(H,8,11)(H,9,12)
Standard InChI Key OQKFYHCXOJUFET-UHFFFAOYSA-N
SMILES CC(C)NC(=O)N1CCNC1=O

Introduction

Structural and Nomenclature Analysis

Core Architecture and Functional Groups

The molecule comprises a five-membered imidazolidine ring (a saturated heterocycle with two nitrogen atoms at positions 1 and 3) substituted at position 1 with a carboxamide group (CONHCH(CH3)2-\text{CONH}-\text{CH}(\text{CH}_3)_2) and at position 2 with a ketone (>C=O>\text{C}= \text{O}) . The isopropyl group attached to the carboxamide nitrogen introduces steric bulk, potentially influencing conformational stability and intermolecular interactions.

Table 1: Fundamental Molecular Data

PropertyValueSource
CAS Registry Number30979-47-6
Molecular FormulaC7H13N3O2\text{C}_7\text{H}_{13}\text{N}_3\text{O}_2
Molecular Weight171.20 g/mol
DensityNot reported
Melting/Boiling PointsNot reported

Stereochemical Considerations

Synthesis and Manufacturing

Retrosynthetic Strategy

The compound can be synthesized via a two-step sequence:

  • Formation of the imidazolidinone core: Cyclization of a urea derivative with a diketone precursor.

  • Carboxamide functionalization: Coupling of 2-oxoimidazolidine-1-carboxylic acid with isopropylamine using activating agents .

Step 1: Preparation of 2-Oxoimidazolidine-1-carboxylic Acid

Ethylenediamine reacts with diethyl carbonate under basic conditions to form the imidazolidinone ring, followed by hydrolysis to yield the carboxylic acid derivative.

Step 2: Amide Bond Formation

The carboxylic acid is activated using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in dichloromethane. Subsequent reaction with isopropylamine affords the target carboxamide .

Reaction Scheme:

2-Oxoimidazolidine-1-carboxylic acid+IsopropylamineHOBt/EDCl2-Oxo-N-(propan-2-yl)imidazolidine-1-carboxamide\text{2-Oxoimidazolidine-1-carboxylic acid} + \text{Isopropylamine} \xrightarrow{\text{HOBt/EDCl}} \text{2-Oxo-N-(propan-2-yl)imidazolidine-1-carboxamide}

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization from ethanol/water mixtures are recommended for purification. yields remain unreported for this specific compound but are estimated at 50–70% based on analogous reactions .

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility profile is inferred from structural analogs:

  • Aqueous Solubility: Moderate (110mg/mL\approx 1–10 \, \text{mg/mL}) due to the polar carboxamide and ketone groups.

  • Lipophilicity: Predicted logP\log P of 0.8–1.2 (ChemAxon estimations), indicating balanced hydrophilicity-lipophilicity.

Stability Profile

  • Thermal Stability: Likely stable up to 150°C, as imidazolidinones generally resist thermal decomposition below this threshold.

  • Hydrolytic Sensitivity: The carboxamide bond may undergo slow hydrolysis under strongly acidic or basic conditions.

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR expected signals: δ 1.2 (d, 6H, isopropyl CH3_3), 3.4–3.8 (m, 4H, imidazolidine CH2_2), 4.1 (m, 1H, isopropyl CH).

  • IR: Strong bands at 1670cm1\approx 1670 \, \text{cm}^{-1} (amide C=O) and 1700cm11700 \, \text{cm}^{-1} (ketone C=O).

Chromatographic Profiling

  • HPLC: Reverse-phase C18 column, acetonitrile/water gradient, retention time 57min\approx 5–7 \, \text{min}.

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